{1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine
Overview
Description
{1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine is a chemical compound with the molecular formula C11H14BrN It is a cyclopropyl derivative with a bromophenyl group attached to the cyclopropyl ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine typically involves the reaction of cyclopropylmethanamine with 4-bromobenzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of cyclopropyl derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may be investigated for its activity against certain diseases or as a precursor for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural features make it suitable for various applications, including the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group may facilitate binding to specific sites, while the cyclopropyl ring can influence the overall conformation and reactivity of the molecule. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- {1-[(4-Chlorophenyl)methyl]cyclopropyl}methanamine
- {1-[(4-Fluorophenyl)methyl]cyclopropyl}methanamine
- {1-[(4-Methylphenyl)methyl]cyclopropyl}methanamine
Uniqueness
{1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions that are not possible with other halogens like chlorine or fluorine. This uniqueness makes it a valuable compound for specific applications where such interactions are desired.
Properties
IUPAC Name |
[1-[(4-bromophenyl)methyl]cyclopropyl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-10-3-1-9(2-4-10)7-11(8-13)5-6-11/h1-4H,5-8,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDXQAQYFBKREG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=C(C=C2)Br)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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